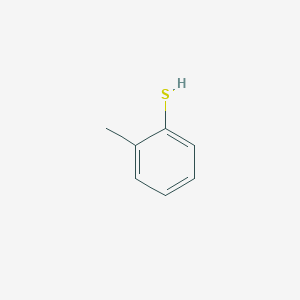








|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([SH:8])=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1(=[O:13])[O:12][CH2:11][CH2:10]1>C(#N)C>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[S:8][CH2:11][CH2:10][C:9]([OH:13])=[O:12]
|


|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCO1)=O
|
|
Name
|
|
|
Quantity
|
2.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCO1)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC=C1S
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
|
Type
|
ADDITION
|
|
Details
|
was added in one portion
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating for an additional 24 h
|
|
Duration
|
24 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
The resultting solid-oil mixture was treated at 23° C. with 2N aqueous NaOH (150 mL)
|
|
Type
|
WASH
|
|
Details
|
This basic solution was washed with Et2O (2×200 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
This heterogenous solution was concentrated in vacuo to half of its original volume
|
|
Type
|
FILTRATION
|
|
Details
|
The solid product was collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
washed with H2O (20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 65° C. for 2 h
|
|
Duration
|
2 h
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1)SCCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.62 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |